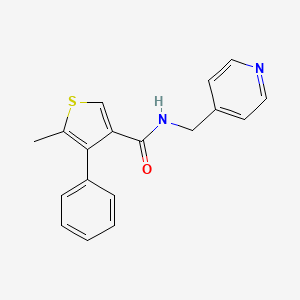
5-methyl-4-phenyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-phenyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, commonly known as MPTP, is a synthetic chemical compound that has been extensively studied for its effects on the central nervous system. MPTP was first synthesized in the 1970s as a potential herbicide, but it was later discovered that it has neurotoxic properties that can cause Parkinson's disease-like symptoms in humans and other primates. Since then, MPTP has been used as a research tool to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
作用機序
MPTP is converted into MPP+ by the enzyme MAO-B, which is found in high levels in dopaminergic neurons. MPP+ is taken up by the dopamine transporter into the neurons, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This leads to the death of the dopaminergic neurons, which results in a depletion of dopamine and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
MPTP has been shown to cause a range of biochemical and physiological effects in the brain. These include the depletion of dopamine, the activation of microglia and astrocytes, the induction of oxidative stress and inflammation, and the disruption of mitochondrial function. These effects are similar to those observed in Parkinson's disease, suggesting that MPTP is a useful tool for studying the condition.
実験室実験の利点と制限
MPTP has several advantages and limitations for lab experiments. One of the advantages is that it can be used to selectively destroy dopaminergic neurons in the substantia nigra, which is the region of the brain that is affected in Parkinson's disease. This allows researchers to study the mechanisms of the condition in a controlled manner. However, MPTP has several limitations, including its toxicity to humans and other primates, which limits its use in clinical studies. Additionally, MPTP does not fully replicate the complex pathophysiology of Parkinson's disease, which can limit its relevance to the condition.
将来の方向性
There are several future directions for research on MPTP and its role in Parkinson's disease. One direction is to develop new treatments that can prevent or reverse the neurotoxic effects of MPTP and other neurotoxins that cause Parkinson's disease. Another direction is to study the role of inflammation and oxidative stress in the pathogenesis of Parkinson's disease, and to develop new therapies that target these pathways. Additionally, there is a need to develop new animal models that better replicate the complex pathophysiology of Parkinson's disease, which can help to identify new therapeutic targets and treatments.
合成法
MPTP can be synthesized by several methods, including the reaction of 4-methylthiophenol with benzaldehyde to form 4-methylphenylthioacetophenone, which is then reacted with pyridine-4-carboxaldehyde to form MPTP. Another method involves the reaction of 4-methylthiophenol with 4-chlorobenzyl chloride to form 4-methylphenylthioethyl chloride, which is then reacted with pyridine to form MPTP.
科学的研究の応用
MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B), which selectively destroys dopaminergic neurons in the substantia nigra of the brain. This leads to a depletion of dopamine, which is the neurotransmitter that is responsible for controlling movement. The neurotoxicity of MPTP is similar to the neurodegeneration that occurs in Parkinson's disease, making it an ideal research tool for studying the condition.
特性
IUPAC Name |
5-methyl-4-phenyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(15-5-3-2-4-6-15)16(12-22-13)18(21)20-11-14-7-9-19-10-8-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMQNOQJWLCIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-phenyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)
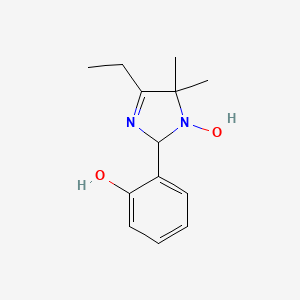
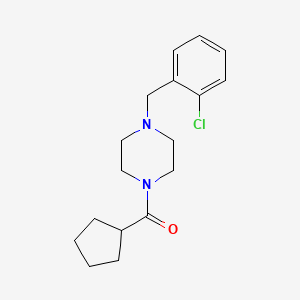
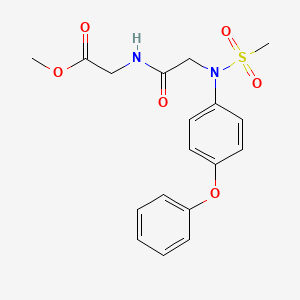
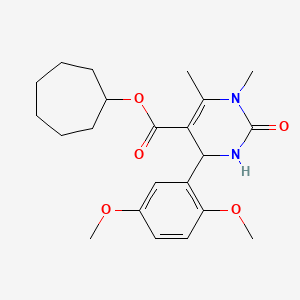
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)

![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)
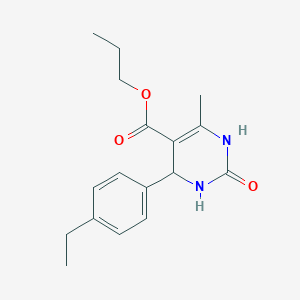
![N-benzyl-1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4968091.png)